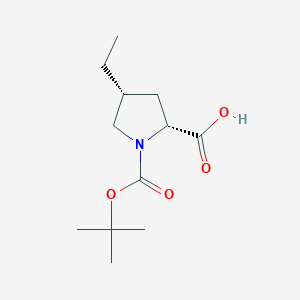

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

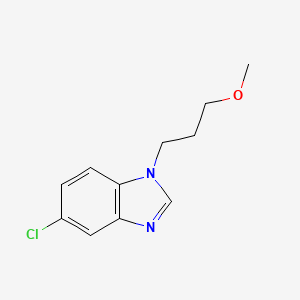

“(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid” is a chemical compound with a molecular weight of 243.3 . It is a derivative of pyrrolidine, a cyclic amine, with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques, but specific details were not found in the available resources .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.3 . Other physical and chemical properties were not found in the available resources .Scientific Research Applications

Total Synthesis of Complex Natural Products

The compound belongs to the family of diterpenoid alkaloids, which are primarily found in plants of the Ranunculaceae family, including Aconitum and Delphinium genera. These alkaloids exhibit diverse physiological activities, such as anti-inflammatory, analgesic, cardiotonic, and anticancer effects . Researchers have focused on the total synthesis of these complex natural products, aiming to understand their biological functions and develop potential therapeutic agents.

Chemical Transformations and Reactions

The tert-butyl group in this compound plays a crucial role in various chemical transformations. Researchers have explored its reactivity pattern, highlighting its unique behavior . For instance, the tert-butyl moiety can participate in Diels-Alder reactions, oxidation processes, and other synthetic pathways. Understanding its chemistry contributes to the development of novel synthetic methodologies.

Natural Product Biosynthesis Pathways

Investigations into the biosynthesis of diterpenoid alkaloids provide insights into their origin and regulation. Researchers study enzymes involved in their biosynthesis, biosynthetic intermediates, and metabolic pathways. Understanding these processes informs both synthetic efforts and potential biotechnological applications.

Future Directions

properties

IUPAC Name |

(2R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFBERMUUFOGBV-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)

![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)